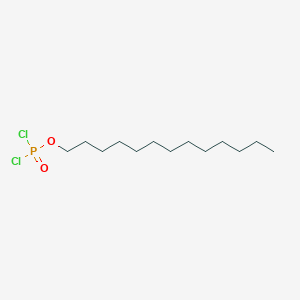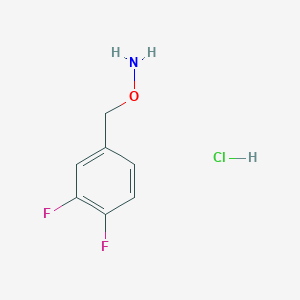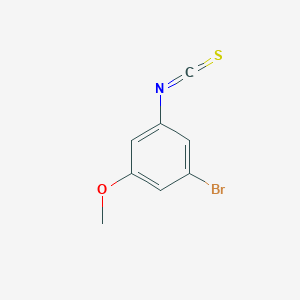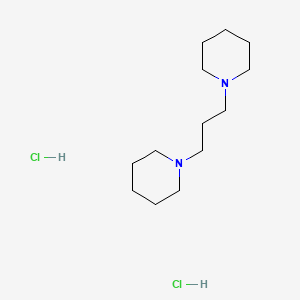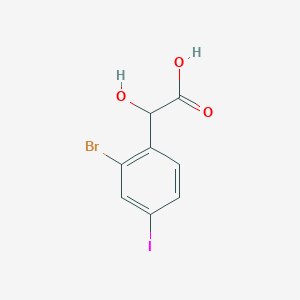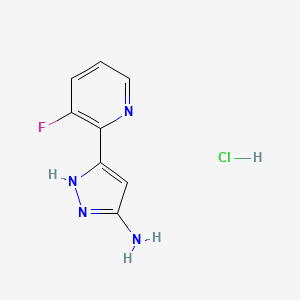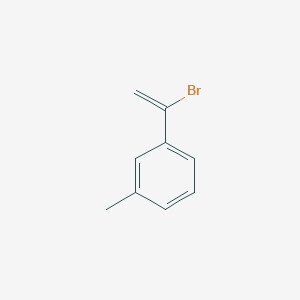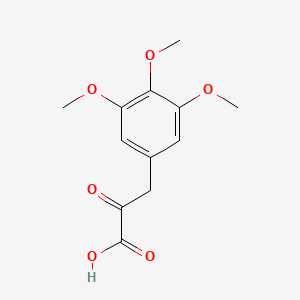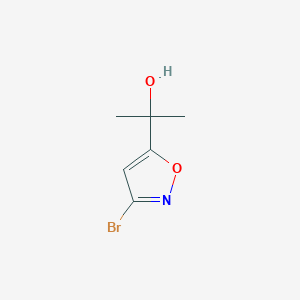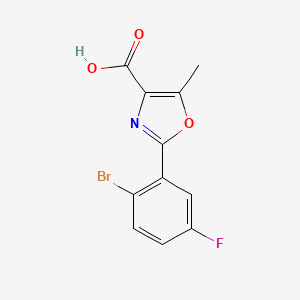
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a fluorine atom, and an oxazole ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the bromination and fluorination of phenylacetic acid derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The cyclization step may require acidic or basic conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxazole ring, contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-Bromo-5-fluorophenylacetic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- (2-Bromo-5-fluorophenyl)methanol
Comparison: Compared to these similar compounds, 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of the oxazole ring, which imparts additional chemical stability and reactivity
Propiedades
Fórmula molecular |
C11H7BrFNO3 |
|---|---|
Peso molecular |
300.08 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |
Clave InChI |
HWLRASYZZHBPMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=C(C=CC(=C2)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


